4,7,8,9-Tetra-O-Acetyl-N-Acetylneuraminic Acid Methyl Ester (4,7,8,9-TEAN) is a derivative of sialic acid, a type of sugar found on the surface of cells. Sialic acids are involved in various biological processes, including cell-cell interactions, immune recognition, and neural development [].
,7,8,9-TEAN has been studied for its potential applications in various fields of scientific research, including:
4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester is a complex carbohydrate derivative, specifically a sialic acid derivative. Its molecular formula is C20H29NO13, with a molecular weight of 491.45 g/mol. This compound appears as a white to almost white powder or crystalline substance and is primarily utilized in biochemical research, particularly in glycobiology. The presence of multiple acetyl groups enhances its stability and solubility in organic solvents, making it suitable for various
The chemical reactivity of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester is primarily attributed to its ester functional groups. It can undergo hydrolysis in the presence of water or aqueous bases, leading to the release of acetic acid and the formation of N-acetylneuraminic acid. Additionally, it can participate in various glycosylation reactions, where it acts as a donor of sialic acid residues to oligosaccharides or glycoproteins .
This compound exhibits significant biological activity due to its structural similarity to naturally occurring sialic acids. It plays a crucial role in cell-cell recognition processes and is involved in various physiological functions, such as immune response modulation and pathogen recognition. The acetyl groups enhance its interaction with sialic acid-binding proteins, which can be leveraged for therapeutic applications .
The synthesis of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester typically involves several steps:
These steps yield the desired tetra-O-acetyl derivative with high purity .
4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester has several applications:
Studies have shown that 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester interacts with various proteins that recognize sialic acids. These interactions are crucial for understanding how pathogens exploit sialic acid structures for adhesion and invasion. Additionally, it has been used to probe the specificity of lectins and other carbohydrate-binding proteins .
Several compounds share structural similarities with 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
N-Acetylneuraminic Acid | Core structure | Naturally occurring form without acetylation |
3-O-Acetyl-N-acetylneuraminic Acid | Partial acetylation | Different position of acetyl group |
4-O-Acetyl-N-acetylneuraminic Acid | Partial acetylation | Only one acetyl group at position 4 |
While these compounds share the core structure of sialic acids, the unique arrangement of acetyl groups in 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester distinguishes it by enhancing its stability and solubility compared to its analogs .